Metanephrine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

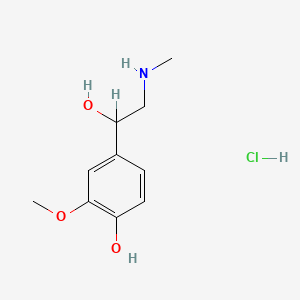

4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIQFVCFOPJYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965141 | |

| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-95-8, 5090-31-3 | |

| Record name | Benzenemethanol, 4-hydroxy-3-methoxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-((Methylamino)methyl)vanillyl alcohol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-[(methylamino)methyl]vanillyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-[(methylamino)methyl]vanillyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METANEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D40947X4MO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Metanephrine Hydrochloride for Research Applications

This guide provides a comprehensive overview of the chemical synthesis and purification of metanephrine hydrochloride, a critical analyte in biomedical research and clinical diagnostics. Intended for researchers, chemists, and professionals in drug development, this document delves into the scientific principles and practical methodologies for obtaining high-purity this compound for research purposes.

Introduction: The Significance of Metanephrine in Research

Metanephrine, the 3-O-methylated metabolite of epinephrine, plays a crucial role as a biomarker for pheochromocytoma and paraganglioma, rare neuroendocrine tumors.[1][2][3][4][5] Its accurate measurement in plasma and urine is fundamental for the diagnosis and monitoring of these conditions.[2][6][7][8][9][10] Consequently, the availability of high-purity this compound as a reference standard is paramount for the development and validation of analytical methods, as well as for conducting fundamental research into catecholamine metabolism and its pathological alterations.[11]

This guide will explore a plausible synthetic route to this compound and detail the necessary purification and analytical characterization steps to ensure its suitability for demanding research applications.

Chemical Synthesis of this compound: A Proposed Pathway

While various synthetic strategies for catecholamines and their derivatives exist, a common and logical approach to metanephrine synthesis involves the selective O-methylation of a suitably protected epinephrine precursor. This method mimics the biological formation of metanephrine from epinephrine.[1][12]

A potential and effective synthetic route commences from commercially available vanillin, a bio-sourced building block.[13] The synthesis can be envisioned in several key stages, each with specific chemical considerations to maximize yield and purity.

Part 1: Synthesis of the Core Structure

The initial phase of the synthesis focuses on constructing the phenylethanolamine backbone. A plausible, though not explicitly detailed in the direct context of metanephrine in the provided search results, multi-step synthesis starting from a vanillin derivative is a common strategy in organic synthesis for similar structures.

Part 2: Introduction of the Amine and Final Conversion

Subsequent steps would involve the introduction of the methylamino group and the conversion to the final hydrochloride salt. The use of protecting groups for the phenolic hydroxyls is a critical consideration to ensure regioselectivity during the methylation step.

The following diagram illustrates a conceptual synthetic pathway:

Caption: Conceptual synthetic pathway for this compound from vanillin.

Purification of Synthetic this compound

Achieving high purity of the synthesized this compound is critical for its use as a research standard. The primary methods for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization: The Primary Purification Technique

Recrystallization is a robust method for purifying crystalline solids.[13][14][15][16][17] The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

Key Principles of Recrystallization:

-

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

-

Slow Cooling: Gradual cooling of the saturated hot solution allows for the formation of a pure crystalline lattice, excluding impurities which remain in the mother liquor.

-

Washing: The isolated crystals are washed with a small amount of cold solvent to remove any adhering impurities.

Experimental Protocol for Recrystallization:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or isopropanol).

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small portion of the ice-cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography: For High-Purity Requirements

For applications demanding the highest purity, column chromatography can be employed as a subsequent purification step. A polar stationary phase like silica gel with a suitable mobile phase (e.g., a mixture of dichloromethane and methanol with a small amount of acetic acid or ammonia) can effectively separate metanephrine from closely related impurities.

The following diagram illustrates the general purification workflow:

Caption: General workflow for the purification of synthetic this compound.

Analytical Validation and Quality Control

The identity and purity of the synthesized and purified this compound must be rigorously confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak corresponding to metanephrine with purity ≥98%. |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation | A molecular ion peak corresponding to the mass of the metanephrine free base.[6][7][8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities | 1H and 13C NMR spectra consistent with the structure of this compound.[18][19] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for hydroxyl, amine, and aromatic functionalities. |

| Melting Point | Purity assessment | A sharp melting point range consistent with literature values. |

1H and 13C NMR Spectral Data:

The structural integrity of the synthesized this compound can be confirmed by comparing its NMR spectra with reference data.[18][19]

Safety and Handling

This compound and the reagents used in its synthesis should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

The synthesis and purification of high-purity this compound are essential for advancing research in neuroendocrine tumors and catecholamine metabolism. While a detailed, publicly available synthesis protocol is not readily found in recent literature, established principles of organic chemistry allow for the design of a plausible synthetic route. Rigorous purification, primarily through recrystallization, and comprehensive analytical characterization are critical to ensure the quality and reliability of the final product for research applications.

References

-

Analysis of Urinary Metanephrines Using Liquid Chromatography Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

-

Fast determination of plasma catecholamines and metanephrines by solid-phase extraction and liquid chromatography–tandem mass spectrometry applicated to clinical assay. Shimadzu. [Link]

-

Quantitation of Free Metanephrines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

-

Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

-

The Measurement Of Plasma Free Metanephrines Using Automated On-Line SPE HPLC-Tandem Mass Spectrometry. Waters. [Link]

-

This compound. PubChem. [Link]

-

Metanephrine. Wikipedia. [Link]

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004063). Human Metabolome Database. [Link]

-

Recrystallization. NIUS Chemistry Experiments. [Link]

-

Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS. NIH. [Link]

-

Lab Procedure: Recrystallization. LabXchange. [Link]

-

121806: Metanephrines, Fractionated, Plasma Free. Labcorp. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]

-

Metanephrine – Knowledge and References. Taylor & Francis. [Link]

-

Plasma metanephrines: a novel and cost- effective test for pheochromocytoma. SciELO. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

-

Recrystallization. YouTube. [Link]

-

13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0015451). Human Metabolome Database. [Link]

-

Metanephrine. PubChem. [Link]

-

Presence of 3-methoxy-4-hydroxy-phenylglycol and metanephrine in phaeochromocytoma tissues. PubMed. [Link]

-

Enzymatic O-Methylation of Epinephrine and Other Catechols. ResearchGate. [Link]

-

O-Methylation, the principal route of metabolism of epinephrine in man. PubMed. [Link]

-

Inhibitor of O-methylation of epinephrine and norepinephrine in vitro and in vivo. PubMed. [Link]

-

O-methylation, the principal pathway for the metabolism of epinephrine and norepinephrine in the rat. PubMed. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000068). Human Metabolome Database. [Link]

-

Urinary metanephrine and normetanephrine determined without extraction by using liquid chromatography and coulometric array detection. ResearchGate. [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

-

Synthetic calibrators for the analysis of total metanephrines in urine: revisiting the conditions of hydrolysis. PubMed. [Link]

-

Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides. ChemRxiv. [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. NIH. [Link]

-

A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec. [Link]

-

Norepinephrine methylation in fetal rat adrenals. PubMed. [Link]

-

004234: Metanephrines, Fractionated, Quantitative, 24-Hour Urine. Labcorp. [Link]

-

METAF - Overview: Metanephrines, Fractionated, 24 Hour, Urine. Mayo Clinic Laboratories. [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

-

Promotion of 4-Hydroxy-3-methoxy-phenylglycol Formation in Man by Reserpine. Scilit. [Link]

Sources

- 1. Metanephrine - Wikipedia [en.wikipedia.org]

- 2. labcorp.com [labcorp.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. scielo.br [scielo.br]

- 5. Metanephrine | C10H15NO3 | CID 21100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ssi.shimadzu.com [ssi.shimadzu.com]

- 8. Quantitation of Free Metanephrines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Urinary Metanephrines Using Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic calibrators for the analysis of total metanephrines in urine: revisiting the conditions of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. O-Methylation, the principal route of metabolism of epinephrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 15. LabXchange [labxchange.org]

- 16. mt.com [mt.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. This compound | C10H16ClNO3 | CID 102502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004063) [hmdb.ca]

What is the mechanism of action of metanephrine hydrochloride in neuronal cells

An In-Depth Technical Guide on the Neuronal Significance of Metanephrine Hydrochloride

Abstract

Metanephrine, traditionally viewed as an inactive terminal metabolite of epinephrine, holds a pivotal role in clinical diagnostics, primarily as a biomarker for pheochromocytomas and paragangliomas. This guide deviates from the conventional perspective to explore the nuanced interactions and significance of metanephrine within the neuronal context. While not a classical neurotransmitter, its lifecycle—from synthesis via catechol-O-methyltransferase (COMT) to its potential, albeit weak, interactions with neuronal receptors—presents a complex picture. We will dissect the established metabolic pathways, investigate the evidence for direct and indirect neuronal effects, and provide robust experimental protocols to empower researchers in elucidating the subtle roles of this intriguing catecholamine metabolite.

Introduction: Re-evaluating Metanephrine Beyond an Inert Metabolite

Metanephrine (3-O-methyladrenaline) and its counterpart normetanephrine are the 3-O-methylated metabolites of epinephrine and norepinephrine, respectively. The conversion is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which is ubiquitously expressed but holds particular importance in both neuronal and extraneuronal tissues. For decades, the scientific consensus has relegated metanephrines to the status of inactive byproducts destined for excretion. This perspective is largely accurate in the context of potent, direct adrenergic neurotransmission, where epinephrine and norepinephrine are the primary actors.

However, this view may be overly simplistic. The continuous production of metanephrine within and around neuronal cells, especially its dramatic elevation in certain pathological states, necessitates a more thorough investigation into its potential biological significance. This guide addresses the core question: What is the mechanism of action, if any, of metanephrine in neuronal cells? We will explore this by examining its formation, its limited receptor interactions, and its role as a potential modulator of the neuronal environment.

The Primary Mechanism: Metanephrine as a Product of COMT-Mediated Metabolism

The most significant "action" involving metanephrine in a cellular context is its own creation. This metabolic process is crucial for the termination of catecholamine signaling.

-

Enzymatic Conversion: Epinephrine, upon release from adrenal chromaffin cells or adrenergic neurons, is inactivated through two primary enzymatic pathways: reuptake followed by degradation by monoamine oxidase (MAO), or metabolism by COMT.

-

Role of COMT: COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol ring. In the adrenal medulla, COMT activity is particularly high, leading to the direct conversion of epinephrine to metanephrine. This process is a key mechanism for regulating catecholamine levels.

The workflow of catecholamine metabolism is a critical concept for understanding metanephrine's origin.

Caption: Catecholamine synthesis and metabolism pathway.

Direct Neuronal Actions: An Examination of Receptor Affinity

The central question for drug development professionals and researchers is whether this compound can directly activate neuronal receptors. The primary targets for its parent compound, epinephrine, are the α- and β-adrenergic receptors.

Adrenergic Receptor Binding

Studies have consistently shown that metanephrine exhibits a significantly lower affinity for adrenergic receptors compared to epinephrine and norepinephrine.

-

β-Adrenergic Receptors: Research indicates that metanephrine has a very low affinity for β-adrenergic receptors. Its potency is often measured to be several orders of magnitude lower than that of epinephrine. While some studies suggest it may act as a weak partial agonist at β-receptors, the physiological concentrations required to elicit a response are far beyond what is typically observed, even in pathological states.

-

α-Adrenergic Receptors: Similarly, the affinity of metanephrine for α-adrenergic receptors is negligible for any meaningful physiological effect.

Other Potential Receptor Targets

Beyond classical adrenergic receptors, some research has explored other potential targets:

-

Trace Amine-Associated Receptors (TAARs): Metanephrine is structurally related to trace amines. While some trace amines are known to be agonists of TAARs, there is limited evidence to suggest that metanephrine is a potent ligand for these receptors.

-

Extraneuronal Monoamine Transporter (EMT) or Uptake-2: Metanephrine has been shown to be a substrate for the EMT, which is a low-affinity, high-capacity transporter found in non-neuronal cells. It also appears to be a weak inhibitor of the norepinephrine transporter (NET), or Uptake-1, which is crucial for clearing norepinephrine from the synaptic cleft. This inhibitory action, although weak, could potentially lead to an indirect sympathomimetic effect by increasing the synaptic concentration of norepinephrine.

The following table summarizes the known receptor and transporter interactions for metanephrine compared to its parent compound, epinephrine.

| Target | Epinephrine Affinity/Potency | Metanephrine Affinity/Potency | Implication for Neuronal Signaling |

| α-Adrenergic Receptors | High | Extremely Low | No significant direct α-adrenergic agonism. |

| β-Adrenergic Receptors | High | Very Low (Weak Partial Agonist) | Direct β-adrenergic effects are unlikely at physiological concentrations. |

| Norepinephrine Transporter (NET/Uptake-1) | Substrate | Weak Inhibitor | Potential for weak, indirect sympathomimetic effects by slowing norepinephrine reuptake. |

| Extraneuronal Monoamine Transporter (EMT/Uptake-2) | Substrate | Substrate | Competes with other catecholamines for extraneuronal uptake and clearance. |

Experimental Protocols for Investigating Neuronal Effects

To rigorously test the hypothesis that metanephrine has a direct or indirect effect on neuronal cells, a series of well-controlled experiments are required.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity of metanephrine to specific adrenergic receptor subtypes.

Objective: To quantify the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of metanephrine for α1, α2, β1, and β2 adrenergic receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing a single human adrenergic receptor subtype.

-

Harvest cells and homogenize in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Competitive Binding Assay:

-

Incubate the prepared membranes with a known concentration of a high-affinity radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β).

-

Add increasing concentrations of unlabeled this compound (the competitor).

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration over glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the metanephrine concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vitro Neuronal Firing Rate Measurement

This protocol assesses the direct effect of metanephrine on the electrophysiological activity of neurons.

Objective: To determine if this compound modulates the spontaneous or evoked firing rate of cultured primary neurons or brain slices.

Methodology:

-

Preparation:

-

Prepare primary hippocampal or cortical neuron cultures or acute brain slices containing a region of interest (e.g., locus coeruleus).

-

Place the preparation in a recording chamber on an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).

-

-

Electrophysiological Recording:

-

Using the whole-cell patch-clamp technique, establish a stable recording from a single neuron.

-

Record baseline spontaneous firing activity in current-clamp mode.

-

-

Drug Application:

-

Perfuse the chamber with aCSF containing a known concentration of this compound (e.g., ranging from 1 µM to 100 µM).

-

Record the firing rate during and after drug application.

-

Include positive controls (e.g., norepinephrine) and negative controls (vehicle).

-

-

Data Analysis:

-

Measure the instantaneous firing frequency before, during, and after metanephrine application.

-

Perform statistical analysis (e.g., paired t-test or ANOVA) to determine if there is a significant change in firing rate.

-

Conclusion: A Nuanced Role in Neuronal Homeostasis

The mechanism of action of this compound in neuronal cells is not that of a primary signaling molecule. Its direct affinity for adrenergic receptors is exceptionally low, making it a poor agonist. However, its story does not end there.

The true significance of metanephrine in neuroscience and pharmacology lies in its potential for indirect actions. Its weak inhibition of the norepinephrine transporter suggests a possible, albeit minor, role in modulating synaptic catecholamine levels, particularly when its own concentrations are pathologically elevated. Furthermore, its formation via COMT is an integral part of the machinery that maintains catecholamine homeostasis.

For researchers and drug development professionals, metanephrine should be viewed as a critical piece of the catecholamine puzzle. While unlikely to be a direct therapeutic target for neuronal activation, its levels can profoundly influence the neuronal environment and serve as an indispensable diagnostic tool. Future research should focus on the long-term consequences of chronically elevated metanephrine levels on neuronal plasticity, receptor sensitivity, and overall network function.

References

-

Eisenhofer, G., Kopin, I. J., & Goldstein, D. S. (2004). Catecholamine metabolism: a contemporary view with implications for clinical medicine. Pharmacological Reviews, 56(3), 331-349. [Link]

-

Lenders, J. W., Duh, Q. Y., Eisenhofer, G., Gimenez-Roqueplo, A. P., Grebe, S. K., Murad, M. H., ... & Clark, O. (2014). Pheochromocytoma and paraganglioma: an endocrine society clinical practice guideline. The Journal of Clinical Endocrinology & Metabolism, 99(6), 1915-1942. [Link]

-

Foley, K. F., & Van Dyke, K. (1987). Atypical beta-adrenoceptor-mediated relaxation of rat aorta by metanephrine. Naunyn-Schmiedeberg's archives of pharmacology, 336(4), 423-427. [Link]

-

Eisenhofer, G. (2001). The role of neuronal and extraneuronal plasma membrane transporters in the inactivation of peripheral catecholamines. Pharmacology & therapeutics, 91(1), 35-56. [Link]

-

Sung, C., & Raxworthy, M. J. (1988). The inhibitory effect of metanephrine on the neuronal uptake of noradrenaline in the isolated rat heart. British journal of pharmacology, 93(3), 575-580. [Link]

An In-Depth Technical Guide to Investigating the Metabolic Pathway of Metanephrine Hydrochloride In Vivo

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vivo metabolic pathway of metanephrine hydrochloride. Metanephrine, a metabolite of epinephrine, undergoes extensive enzymatic conversion, primarily orchestrated by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[1][2] Understanding this pathway is crucial for both fundamental physiological research and clinical applications, such as the diagnosis of pheochromocytoma.[3][4] This document moves beyond a simple recitation of facts to offer a field-proven guide grounded in scientific integrity. It details the causality behind experimental choices, provides self-validating protocols, and is extensively referenced to authoritative sources. We will explore the core metabolic pathway, delve into the intricacies of in vivo experimental design, and present robust analytical methodologies for the precise quantification of metanephrine and its downstream metabolites.

Foundational Principles: The Metabolic Cascade of Metanephrine

Metanephrine is an intermediate metabolite of epinephrine (adrenaline).[3] Its metabolic journey is a critical component of catecholamine homeostasis. The primary enzymes governing this pathway are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[1][5] These enzymes are widely distributed throughout the body, with high concentrations in the liver and kidneys.[1]

The metabolic cascade can be summarized as follows:

-

Formation of Metanephrine: Epinephrine is methylated by COMT to form metanephrine.[6] This conversion is a key step and occurs continuously within the chromaffin cells of the adrenal medulla.[7]

-

Primary Metabolic Routes: Once formed, metanephrine is a substrate for MAO.[8] The action of MAO, followed by aldehyde dehydrogenase, leads to the formation of vanillylmandelic acid (VMA).[1][9]

-

Alternative Pathway: A portion of metanephrine can also be converted to 3-methoxy-4-hydroxyphenylglycol (MHPG).[9]

The ultimate end-product of this pathway is predominantly VMA, which is then excreted in the urine.[10][11]

Caption: Metabolic Pathway of Metanephrine.

Designing a Robust In Vivo Study: A Step-by-Step Guide

Investigating the metabolism of this compound in a living system provides a holistic understanding of its pharmacokinetic and pharmacodynamic properties.[12] The design of such studies is critical for obtaining reliable and translatable data.[13]

Animal Model Selection: The Importance of Physiological Relevance

The choice of animal model is a foundational decision in any in vivo study. Rodent models, such as Sprague-Dawley rats or C57BL/6 mice, are frequently used due to their well-characterized metabolic pathways and genetic homogeneity.[14]

-

Rationale: These models have catecholamine metabolic systems that are reasonably analogous to humans. Furthermore, the extensive historical data available for these strains provides a robust baseline for comparison.

Administration of this compound

The salt form, this compound, is typically used for its stability and solubility.

-

Formulation: A sterile isotonic saline solution is the preferred vehicle for administration.

-

Route of Administration: The choice of administration route depends on the research question.

-

Intravenous (IV): Bypasses absorption, providing direct insight into distribution, metabolism, and excretion.

-

Oral (PO): Allows for the study of absorption and first-pass metabolism.

-

-

Dosage: Dose selection should be based on literature review and pilot studies to establish a dose that elicits a measurable response without causing toxicity.

Sample Collection: Capturing the Metabolic Footprint

A well-designed sample collection schedule is essential to accurately model the pharmacokinetics of metanephrine and its metabolites.

| Time Point | Blood (Plasma) | Urine (Metabolic Cage) | Rationale |

| Pre-dose | ✓ | ✓ | Establish baseline levels. |

| 5 min | ✓ | Capture peak plasma concentration (IV). | |

| 15 min | ✓ | ||

| 30 min | ✓ | Characterize the distribution phase. | |

| 1 hr | ✓ | ||

| 2 hr | ✓ | ||

| 4 hr | ✓ | ✓ (0-4 hr pool) | |

| 8 hr | ✓ | ✓ (4-8 hr pool) | Characterize the elimination phase. |

| 12 hr | ✓ (8-12 hr pool) | ||

| 24 hr | ✓ | ✓ (12-24 hr pool) |

Sample Handling is Critical: Catecholamines and their metabolites are prone to degradation. Blood samples should be collected in EDTA tubes and immediately placed on ice.[15] Plasma should be separated by centrifugation at 4°C and stored at -80°C until analysis. Urine samples should be collected in containers with an acid preservative to maintain stability.[16]

Analytical Methodologies: High-Fidelity Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of metanephrine and its metabolites due to its high sensitivity and specificity.[17][18]

Detailed Protocol: LC-MS/MS Quantification of Metanephrine and VMA in Plasma

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a mixed-mode cation exchange SPE cartridge.

-

Load 100 µL of plasma sample (spiked with a deuterated internal standard).

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with a basic organic solvent.

-

Evaporate the eluent to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Separation (HPLC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for sharp peak shapes and good separation.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity.

-

Metanephrine Transition: e.g., m/z 180.1 → 148.1[19]

-

VMA Transition: e.g., m/z 197.1 → 135.1

-

-

Validation: The method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

-

Caption: Experimental Workflow.

Advanced Insights: Probing the Pathway

To provide definitive evidence for the roles of COMT and MAO in metanephrine metabolism, in vivo studies can be conducted with specific enzyme inhibitors.

-

COMT Inhibition: Administration of a COMT inhibitor (e.g., entacapone) prior to this compound should result in a decreased rate of VMA formation and a corresponding increase in the plasma half-life of metanephrine.[20]

-

MAO Inhibition: Pre-treatment with an MAO inhibitor (e.g., moclobemide) should lead to a significant reduction in VMA levels, with a potential increase in MHPG.[20]

These studies provide a dynamic understanding of the metabolic pathway and can reveal the relative contributions of each enzymatic step.

Conclusion

The investigation of the in vivo metabolic pathway of this compound is a multi-faceted process that requires careful experimental design, precise execution, and sophisticated analytical techniques. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reliable data that will contribute to a deeper understanding of catecholamine metabolism. This knowledge is not only of academic interest but also has significant implications for the development of new therapeutics and diagnostic strategies.

References

-

My Endo Consult. Metanephrines. Available from: [Link]

-

Lard, A. (2022). Enzymatic Metabolism of the Adrenergic drugs. YouTube. Available from: [Link]

-

Dr.Oracle. (2023). What are metanephrines (metadrenaline metabolites)?. Available from: [Link]

- Kopin, I. J. (1985). Monoamine oxidase and catecholamine metabolism. Journal of Neural Transmission. Supplementum, 19, 19-31.

-

Yartsev, A. (2020). Metabolism of catecholamines. Deranged Physiology. Available from: [Link]

- Barroso, M., et al. (2014). An Improved HPLC Method for Quantification of Metanephrine with Coulometric Detection. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 555-559.

- Turpen, R., et al. (2016). Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 149-157.

- Volavka, J., et al. (2005). Catecholamines and aggression: the role of COMT and MAO polymorphisms. Annals of the New York Academy of Sciences, 1036, 393-398.

- Illi, A., et al. (1998). Simultaneous inhibition of catechol-O-methyltransferase and monoamine oxidase A: effects on hemodynamics and catecholamine metabolism in healthy volunteers. Clinical Pharmacology and Therapeutics, 64(4), 429-439.

-

Agilent. (n.d.). Development of analytical methods for Catecholamines, Metanephrines and related metabolites in urine and plasma matrices – from sample prep to LC/MS/MS. Available from: [Link]

- Wang, S., & El-Khoury, J. M. (2016). Quantitation of Free Metanephrines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 139-147.

-

Pathology Tests Explained. (n.d.). Metanephrines - 24 hr urine. Available from: [Link]

-

South Tees Hospitals NHS Foundation Trust. (2022). Plasma Metanephrines (Metadrenalines). Available from: [Link]

-

Wikipedia. (n.d.). Metanephrine. Available from: [Link]

-

Medscape. (2023). Vanillylmandelic Acid (VMA). Available from: [Link]

-

Cole-Parmer. (2024). In Vitro and In Vivo Studies and Drug Discovery. Available from: [Link]

- Uchańska, O., & Bortel, A. (2000). Pharmacological model of catecholamine depletion in the hypothalamus of fetal and neonatal rats and its application. Journal of Physiology and Pharmacology, 51(3), 455-466.

-

Mayo Clinic Laboratories. (n.d.). Metanephrines, Fractionated, 24 Hour, Urine. Available from: [Link]

- Butt, T., et al. (2013). Urinary metanephrines by liquid chromatography tandem mass spectrometry: Using multiple quantification methods to minimize interferences in a high throughput method. Clinica Chimica Acta, 418, 91-95.

- Blombery, P. A., et al. (1980). Conversion of MHPG to vanillylmandelic acid. Implications for the importance of urinary MHPG.

-

Endocrine Abstracts. (2012). Recent progress in biochemical testing for pheochromocytoma. Available from: [Link]

- Eisenhofer, G., et al. (1998). Plasma metanephrines are markers of pheochromocytoma produced by catechol-O-methyltransferase within tumors. The Journal of Clinical Endocrinology and Metabolism, 83(6), 2175-2185.

- Karoum, F., et al. (1977). Studies on the Metabolism of Catecholamines in the Central Nervous System of the Mouse. British Journal of Pharmacology, 60(3), 421-428.

- Takahashi, S., et al. (1977). A gas chromatographic-mass spectrometric (GC-MS) assay for 3-methoxy-4-hydroxyphenethyleneglycol and vanilmandelic acid in human serum. Clinica Chimica Acta, 81(2), 183-192.

- Fontes-Ribeiro, C. A., et al. (2011). Catecholamine synthesis and metabolism in the central nervous system of mice lacking α2-adrenoceptor subtypes. British Journal of Pharmacology, 164(2b), 520-531.

- Eisenhofer, G., et al. (2003). Pheochromocytoma: Rediscovery as a Catecholamine-Metabolizing Tumor.

- Fontes-Ribeiro, C. A., et al. (2011). Catecholamine synthesis and metabolism in the central nervous system of mice lacking α 2-adrenoceptor subtypes. British Journal of Pharmacology, 164(2b), 520-531.

- Sacramento, J. F., et al. (2018). Catecholamine (epinephrine and norepinephrine) levels in plasma and in adrenal medulla in animal models of obesity and type 2 diabetes.

- Obach, R. S. (2018). In Vitro and In Vivo Models of Drug Metabolism. Reference Module in Biomedical Sciences.

- Taylor, A. G., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(4), 67.

- Lenders, J. W., et al. (2016). Metanephrines for Evaluating Palpitations and Flushing. JAMA, 316(11), 1212-1213.

- Van der horst-schrivers, A. N., et al. (2021). Metabolomics, mitochondrial complex activity, and metanephrine levels of adult heterozygous sdhb mutant and WT zebrafish. Scientific Reports, 11(1), 1-13.

-

Bionity. (n.d.). Metanephrine. Available from: [Link]

- Islam, M. S. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Models and Experimental Medicine.

- Parasiliti-Caprino, M., et al. (2021). Association of Urine Metanephrine Levels with Cardiometabolic Risk: An Observational Retrospective Study. Journal of Clinical Medicine, 10(9), 1999.

Sources

- 1. youtube.com [youtube.com]

- 2. Monoamine oxidase and catecholamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metanephrine - Wikipedia [en.wikipedia.org]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. droracle.ai [droracle.ai]

- 7. Plasma metanephrines are markers of pheochromocytoma produced by catechol-O-methyltransferase within tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metanephrines – My Endo Consult [myendoconsult.com]

- 9. benchchem.com [benchchem.com]

- 10. Metanephrines - 24 hr urine | Pathology Tests Explained [pathologytestsexplained.org.au]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. coleparmer.com [coleparmer.com]

- 13. mdpi.com [mdpi.com]

- 14. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. southtees.nhs.uk [southtees.nhs.uk]

- 16. mayocliniclabs.com [mayocliniclabs.com]

- 17. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantitation of Free Metanephrines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 20. Simultaneous inhibition of catechol-O-methyltransferase and monoamine oxidase A: effects on hemodynamics and catecholamine metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Crucial Pathway: An In-depth Technical Guide to the Early Research and Discovery of Metanephrine as a Catecholamine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Metabolic Puzzle in the Adrenal Medulla

In the mid-20th century, the scientific community had a firm grasp on the profound physiological effects of the catecholamines epinephrine (adrenaline) and norepinephrine (noradrenaline). These potent hormones, released from the adrenal glands and sympathetic nerves, were known to orchestrate the body's "fight or flight" response, influencing heart rate, blood pressure, and metabolism.[1] However, a significant gap in knowledge remained: how were the actions of these powerful molecules terminated? The prevailing theory centered on oxidative deamination by monoamine oxidase (MAO), an enzyme discovered in 1937.[2][3] While MAO was clearly involved in catecholamine breakdown, some researchers, including Hermann Blaschko, astutely observed that its action was too slow to account for the rapid inactivation of circulating catecholamines, suggesting "other mechanisms of inactivation … will be found to play an important part."[3] This prescient statement set the stage for a paradigm shift in understanding catecholamine metabolism.

The Pivotal Discovery: O-Methylation as a Major Metabolic Route

The breakthrough came in 1958 from the laboratory of Julius Axelrod, a Nobel laureate whose work revolutionized our understanding of neurotransmitters.[4][5] Axelrod and his colleague, R. Tomchick, published a seminal paper in the Journal of Biological Chemistry that identified a previously unknown metabolic pathway for epinephrine.[6] Their research demonstrated that epinephrine undergoes enzymatic O-methylation to form a new, biologically inactive metabolite: metanephrine.[7] This discovery was not a serendipitous finding but the result of meticulous and innovative experimental design that challenged existing dogma.

Causality Behind the Experimental Choices

Axelrod's approach was driven by a key observation: the recovery of administered epinephrine from urine was incomplete, and the known metabolites could not account for the total amount. This discrepancy fueled the search for an alternative metabolic pathway. The decision to investigate methylation was spurred by an abstract published in 1957 that reported the excretion of 3-methoxy-4-hydroxymandelic acid (VMA), an O-methylated product, in patients with pheochromocytoma.[8] This led Axelrod to hypothesize that O-methylation was a significant, yet undiscovered, route of catecholamine metabolism.

The Enzymatic Machinery: Unveiling Catechol-O-Methyltransferase (COMT)

Axelrod's team didn't just identify the metabolite; they pinpointed the enzymatic machinery responsible. They discovered and characterized the enzyme catechol-O-methyltransferase (COMT) , which catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group of catecholamines.[5][9] This groundbreaking work revealed that O-methylation, not oxidative deamination, was the principal route of metabolism for circulating epinephrine and norepinephrine.[10][11]

The discovery of COMT and its role in forming metanephrine and normetanephrine (the metabolite of norepinephrine) fundamentally altered the understanding of catecholamine inactivation.[12][13] It became clear that the physiological effects of catecholamines were terminated not just by MAO, but by a two-pronged enzymatic attack, with COMT playing a crucial role in the extraneuronal inactivation of these hormones.[14]

Caption: Catecholamine biosynthesis and the pivotal role of COMT in metabolism.

Early Experimental Protocols: A Step-by-Step Reconstruction

The methodologies employed by Axelrod and his contemporaries were foundational. While modern techniques offer greater sensitivity and speed, understanding these early protocols provides insight into the ingenuity required to make these discoveries.

Protocol 1: Isolation and Identification of Metanephrine using Paper Chromatography

This protocol is a reconstruction based on the chromatographic techniques available in the 1950s.[15][16]

-

Sample Preparation: Urine or tissue homogenates were collected. For urine, a 24-hour collection was often preferred to account for diurnal variations in catecholamine secretion.[17][18] The samples were acidified to preserve the catecholamines and their metabolites.

-

Extraction: The acidic samples were extracted with an organic solvent, such as a mixture of ethanol and hydrochloric acid, to separate the catecholamines and their metabolites from other urinary constituents.

-

Chromatographic Separation:

-

Stationary Phase: A strip of Whatman No. 1 filter paper was used as the stationary phase, with its cellulose fibers holding water molecules.[16]

-

Sample Application: A concentrated extract of the sample was carefully spotted onto the paper a few centimeters from the edge.

-

Mobile Phase: A solvent system, such as a mixture of butanol, acetic acid, and water, acted as the mobile phase.

-

Development: The paper was suspended in a sealed chromatography tank with the edge nearest the sample spot immersed in the mobile phase (descending chromatography). The solvent moved down the paper by capillary action, carrying the sample components with it.

-

Separation Principle: The separation was based on the differential partitioning of the compounds between the stationary aqueous phase and the mobile organic phase. Compounds with greater solubility in the mobile phase traveled further down the paper.

-

-

Visualization and Identification:

-

After the solvent front had traveled a sufficient distance, the paper was removed and dried.

-

The spots corresponding to different compounds were visualized by spraying the paper with a reagent that reacts with catechols to produce a colored product (e.g., ferric chloride or a diazonium salt).

-

The position of the unknown metabolite (metanephrine) was compared to the position of a synthesized, pure standard of metanephrine run on the same chromatogram. The ratio of the distance traveled by the compound to the distance traveled by the solvent front (Rf value) was used for identification.

-

Protocol 2: The Genesis of the Radioenzymatic Assay

Axelrod's discovery of COMT laid the groundwork for the development of highly sensitive radioenzymatic assays for catecholamines and their metabolites.[19] While these assays were refined in the following decades, the principle originated from his work.

-

Reaction Mixture Preparation: A biological sample (e.g., plasma or urine extract) was incubated with a partially purified preparation of COMT and a radiolabeled methyl donor, S-adenosyl-L-methionine (³H-SAM).

-

Enzymatic Reaction: During incubation, the COMT in the mixture transferred the tritium-labeled methyl group from ³H-SAM to the endogenous catecholamines in the sample, forming radiolabeled metanephrines (³H-metanephrine and ³H-normetanephrine).

-

Extraction and Separation: The newly formed radiolabeled metanephrines were extracted from the reaction mixture using an organic solvent. Techniques like thin-layer chromatography were then used to separate ³H-metanephrine and ³H-normetanephrine from other radiolabeled compounds.

-

Quantification: The radioactivity of the isolated ³H-metanephrines was measured using a liquid scintillation counter. The amount of radioactivity was directly proportional to the original concentration of epinephrine and norepinephrine in the sample.

Caption: Early experimental workflows for metanephrine analysis.

Quantitative Data Comparison of Early Analytical Methods

The table below provides a conceptual comparison of the analytical methods used in the early days of metanephrine research, highlighting the evolution in sensitivity and specificity.

| Feature | Paper Chromatography | Early Radioenzymatic Assays | Modern LC-MS/MS |

| Principle | Partition Chromatography | Enzymatic conversion and radiometric detection | Liquid Chromatography and Mass Spectrometry |

| Sensitivity | Low (microgram range) | High (nanogram to picogram range) | Very High (picogram to femtogram range) |

| Specificity | Moderate (potential for overlapping spots) | High | Very High (based on mass-to-charge ratio) |

| Quantification | Semi-quantitative (based on spot size/intensity) | Quantitative | Highly Accurate and Precise Quantification |

| Throughput | Low | Moderate | High |

Clinical Significance: A Paradigm Shift in Pheochromocytoma Diagnosis

The discovery of metanephrine and normetanephrine had immediate and profound clinical implications, particularly in the diagnosis of pheochromocytoma, a rare tumor of the adrenal medulla that secretes excessive amounts of catecholamines.[20][21][22]

Prior to Axelrod's work, the diagnosis of pheochromocytoma relied on measuring catecholamines themselves in urine or plasma. However, these tumors often release catecholamines intermittently, leading to a high rate of false-negative results if samples were collected during a non-secretory period.

The understanding that catecholamines are continuously metabolized to metanephrines within the tumor cells, independent of their release into the bloodstream, revolutionized the diagnostic approach.[14][21] Measuring plasma free metanephrines or 24-hour urinary metanephrines provides a much more sensitive and reliable indicator of the presence of a pheochromocytoma.[20][23][24] A normal metanephrine level can now confidently rule out the presence of such a tumor in most cases.[21]

Conclusion

The discovery of metanephrine as a key metabolite of epinephrine by Julius Axelrod and his team was a landmark achievement in neurobiology and clinical chemistry. It not only solved the long-standing puzzle of catecholamine inactivation but also provided a powerful new tool for the diagnosis of life-threatening endocrine tumors. The elegant experimental designs and innovative techniques employed in this early research serve as a testament to the power of scientific inquiry to unravel the complex biochemical pathways that govern human health and disease. The legacy of this discovery continues to influence research in pharmacology, endocrinology, and drug development, underscoring the enduring impact of foundational scientific exploration.

References

-

Axelrod, J., & Tomchick, R. (1958). Enzymatic O-methylation of epinephrine and other catechols. Journal of Biological Chemistry, 233(3), 702–705. [Link]

-

Eisenhofer, G. (2012). Clinical Catecholamine Neurochemistry: A Legacy of Julius Axelrod. Journal of Neurochemistry, 123(1), 1-8. [Link]

-

Britannica, The Editors of Encyclopaedia. (2025, December 25). Julius Axelrod. In Encyclopædia Britannica. [Link]

-

Snyder, S. H. (2019). The Story of Julius Axelrod (1912-2004): A Testament to Commitment. Journal of Biological Chemistry, 294(50), 19477-19485. [Link]

-

Wikipedia contributors. (2023, December 13). Julius Axelrod. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023, November 28). Catechol-O-methyltransferase. In Wikipedia, The Free Encyclopedia. [Link]

-

Weil-Malherbe, H., & Bone, A. D. (1952). The separation of catecholamines by paper chromatography. Biochemical Journal, 51(3), 311–318. [Link]

-

Mannarino, E., et al. (1989). Metabolism of normetanephrine-H3 in rat brain—identification of conjugated 3-methoxy-4-hydroxyphenylglycol as the major metabolite. Journal of Neurochemistry, 52(2), 435-440. [Link]

-

Wikipedia contributors. (2023, December 26). History of catecholamine research. In Wikipedia, The Free Encyclopedia. [Link]

-

Eisenhofer, G. (2005). Catecholamines 101. Clinical Autonomic Research, 15(1), 5-11. [Link]

-

Lenders, J. W. M., et al. (2018). Metanephrines for Evaluating Palpitations and Flushing. JAMA, 320(19), 2038–2039. [Link]

-

Eisenhofer, G. (2000). Plasma metanephrines: a novel and cost-effective test for pheochromocytoma. Brazilian Journal of Medical and Biological Research, 33(10), 1157-1169. [Link]

-

Grokipedia. (n.d.). Normetanephrine. [Link]

-

Eisenhofer, G. (2015). Catecholamine Metabolism: A Contemporary View with Implications for Physiology and Medicine. Comprehensive Physiology, 5(2), 635-667. [Link]

-

Axelrod, J., & Tomchick, R. (1958). Enzymatic O-Methylation of Epinephrine and Other Catechols. Journal of Biological Chemistry, 233(3), 702-705. [Link]

-

Wikipedia contributors. (2023, December 26). Normetanephrine. In Wikipedia, The Free Encyclopedia. [Link]

-

Starke, K. (2014). History of catecholamine research. Chemical Immunology and Allergy, 100, 288-301. [Link]

-

Unger, N., et al. (2012). Measurement of urinary metanephrines to screen for pheochromocytoma in an unselected hospital referral population. Journal of Clinical Endocrinology & Metabolism, 97(7), 2537-2543. [Link]

-

Medscape. (2024, April 26). Pheochromocytoma Workup. [Link]

-

Al-Sharefi, A., & Al-Shoumer, K. (2016). The Laboratory Diagnosis of Adrenal Pheochromocytoma: The Mayo Clinic Experience. Oman Medical Journal, 31(2), 101–107. [Link]

-

Karger Publishers. (n.d.). History of Catecholamine Research. [Link]

-

LaBrosse, E. H., Axelrod, J., & Kety, S. S. (1958). O-methylation, the Principal Route of Metabolism of Epinephrine in Man. Science, 128(3324), 593–594. [Link]

-

Karoum, F., et al. (1972). Countercurrent chromatographic separation of catecholamine metabolites from urine. Clinical Chemistry, 18(8), 814-820. [Link]

-

Grouzmann, E., & Lenders, J. W. M. (2015). Normetanephrine and Metanephrine. In Encyclopedia of Analytical Science (3rd ed.). [Link]

-

LaBrosse, E. H., Axelrod, J., & Kety, S. S. (1958). O-methylation, the principal route of metabolism of epinephrine in man. Science, 128(3324), 593-4. [Link]

-

Axelrod, J., Inscoe, J. K., Senoh, S., & Witkop, B. (1958). O-methylation, the principal pathway for the metabolism of epinephrine and norepinephrine in the rat. Biochimica et Biophysica Acta, 27(1), 210-211. [Link]

-

Human Metabolome Database. (2023, February 21). Showing metabocard for Normetanephrine (HMDB0000819). [Link]

-

University of Rochester Medical Center. (n.d.). Metanephrines (Urine). [Link]

-

Kobayashi, K., et al. (1980). A radioenzymatic assay for plasma normetanephrine in man and patients with pheochromocytoma. Life Sciences, 26(7), 567-573. [Link]

-

Wikipedia contributors. (2023, October 23). Paper chromatography. In Wikipedia, The Free Encyclopedia. [Link]

-

University of Rochester Medical Center. (n.d.). Metanephrines (Urine). [Link]

-

Dr.Oracle. (2025, October 10). What is the preferred method for testing metanephrines (metanephrine), blood or urine, for diagnosing pheochromocytoma and paraganglioma?. [Link]

-

Pheo Para Alliance. (n.d.). Metanephrines Testing Guide Urine. [Link]

-

Memorial Sloan Kettering Cancer Center. (n.d.). 24-Hour Urine Collection Instructions for Your Metanephrines and Catecholamines Test. [Link]

-

Grouzmann, E., et al. (2001). Radioimmunoassay of free plasma metanephrines for the diagnosis of catecholamine-producing tumors. Clinical Chemistry, 47(6), 1077-1083. [Link]

-

Fecher, R., Chanley, J. D., & Rosenblatt, S. (1964). Electrophoretic separation of catecholamine metabolites and the quantification of norepinephrine-7H3 metabolites in man. Analytical Biochemistry, 9, 54-67. [Link]

-

Francis, R. C. E., et al. (2010). Detection of catecholamines and metanephrines by radio-immunoassay in canine plasma. The Veterinary Journal, 183(2), 228-231. [Link]

-

Eisenhofer, G. (2000). Plasma metanephrines: A novel and cost-effective test for pheochromocytoma. Brazilian Journal of Medical and Biological Research, 33(10), 1157-1169. [Link]

Sources

- 1. History of catecholamine research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. History of catecholamine research - Wikipedia [en.wikipedia.org]

- 3. karger.com [karger.com]

- 4. Julius Axelrod | Nobel Prize, Neurotransmitters & Monoamines | Britannica [britannica.com]

- 5. Julius Axelrod - Wikipedia [en.wikipedia.org]

- 6. Enzymatic O-methylation of epinephrine and other catechols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. O-Methylation, the principal route of metabolism of epinephrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. remedypublications.com [remedypublications.com]

- 9. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 10. O-methylation, the Principal Route of Metabolism of Epinephrine in Man: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. O-methylation, the principal pathway for the metabolism of epinephrine and norepinephrine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. Normetanephrine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Paper chromatography - Wikipedia [en.wikipedia.org]

- 17. Metanephrines and Normetanephrines, Urine | MLabs [mlabs.umich.edu]

- 18. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 19. Clinical Catecholamine Neurochemistry: A Legacy of Julius Axelrod - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metanephrines for Evaluating Palpitations and Flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

- 22. Pheochromocytoma Workup: Approach Considerations, Metanephrine and Catecholamine Testing, Additional Laboratory Tests [emedicine.medscape.com]

- 23. Measurement of urinary metanephrines to screen for pheochromocytoma in an unselected hospital referral population - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacological Profiling of Metanephrine Hydrochloride in Preclinical Models

Introduction

Metanephrine, a metabolite of epinephrine (adrenaline), is formed through the action of catechol-O-methyltransferase (COMT)[1][2]. While historically considered an inactive byproduct of catecholamine metabolism, recent discoveries have highlighted its role as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1), suggesting a more complex pharmacological profile[3]. Metanephrine hydrochloride, the salt form, offers stability and solubility for research applications[3][4][5]. In preclinical drug development, a thorough pharmacological assessment is crucial to characterize the full spectrum of a compound's effects. This guide provides a comprehensive framework for the preclinical pharmacological profiling of this compound, focusing on its potential sympathomimetic and off-target effects.

This document is intended for researchers, scientists, and drug development professionals. It outlines a strategic, multi-tiered approach to elucidate the pharmacodynamic, pharmacokinetic, and safety pharmacology profiles of this compound. The experimental designs described herein are grounded in established methodologies and regulatory expectations, ensuring the generation of robust and reliable data for informed decision-making in the progression of a candidate compound.

Chemical and Physical Properties of this compound

A foundational understanding of the test article's properties is paramount for appropriate formulation and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₃ · HCl | [3][4] |

| Molecular Weight | 233.69 g/mol | [3][4][5] |

| CAS Number | 881-95-8 | [3][4] |

| Appearance | White to beige powder | [3] |

| Solubility | Soluble in water | [3][4] |

| Storage Temperature | 2-8°C, desiccated | [3] |

Part 1: Pharmacodynamic Profiling

Pharmacodynamics (PD) investigates the biochemical and physiological effects of a drug on the body. For this compound, this involves characterizing its interaction with adrenergic receptors and other potential targets.

In Vitro Receptor Binding and Functional Assays

The initial step is to determine the binding affinity and functional activity of metanephrine at a panel of relevant receptors, particularly adrenergic subtypes.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for α₁, α₂, β₁, and β₂ adrenergic receptors.

Methodology:

-

Membrane Preparation: Utilize commercially available cell lines stably expressing the human adrenergic receptor subtypes. Prepare cell membrane fractions through homogenization and centrifugation.

-

Radioligand Incubation: Incubate the membrane preparations with a specific radioligand for each receptor subtype (e.g., [³H]-prazosin for α₁, [³H]-yohimbine for α₂, [³H]-dihydroalprenolol for β₁/β₂) in the presence of increasing concentrations of this compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand via rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC₅₀ values obtained from competitive binding curves.

Experimental Protocol: Functional Assays (e.g., cAMP Measurement)

Objective: To assess the functional activity (agonist or antagonist) of this compound at β-adrenergic receptors.

Methodology:

-

Cell Culture: Culture cells expressing β₁ or β₂ adrenergic receptors.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. Include a known agonist (e.g., isoproterenol) as a positive control.

-

cAMP Measurement: Following incubation, lyse the cells and measure intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy (Emax).

Ex Vivo Tissue-Based Assays

Isolated tissue preparations provide a more integrated physiological system to evaluate the functional consequences of receptor activation.

Experimental Protocol: Isolated Aortic Ring Assay

Objective: To evaluate the vasoconstrictive or vasodilatory effects of this compound.

Methodology:

-

Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rat) and cut it into rings.

-

Organ Bath Setup: Mount the aortic rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Compound Addition: After an equilibration period, add cumulative concentrations of this compound to the organ bath.

-

Tension Measurement: Record changes in isometric tension using a force transducer.

-

Data Analysis: Construct concentration-response curves to determine the EC₅₀ and Emax for vasoconstriction or vasodilation.

Part 2: Pharmacokinetic Profiling

Pharmacokinetics (PK) describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME).

In Vitro Metabolic Stability

Understanding how metanephrine is metabolized is crucial for predicting its in vivo half-life and potential for drug-drug interactions.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of metanephrine in the presence of liver enzymes.

Methodology:

-

Incubation: Incubate this compound with liver microsomes (from rat, dog, and human) and NADPH (a necessary cofactor for cytochrome P450 enzymes).

-

Time-Point Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Sample Analysis: Quench the reaction and analyze the concentration of remaining metanephrine using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Studies

In vivo studies provide a comprehensive picture of the drug's behavior in a living organism.

Experimental Protocol: Single-Dose PK in Rodents

Objective: To determine the key pharmacokinetic parameters of this compound after intravenous (IV) and oral (PO) administration.

Methodology:

-

Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats).

-

Dosing: Administer a single dose of this compound via IV and PO routes to different groups of animals.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Analysis: Process blood to obtain plasma and quantify metanephrine concentrations using a validated LC-MS/MS method[6].

-

Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t₁/₂, clearance, and oral bioavailability.

Metabolic Pathway of Catecholamines

The following diagram illustrates the metabolic pathway leading to the formation of metanephrine.

Caption: Simplified metabolic pathway of catecholamines.

Part 3: Safety Pharmacology Profiling

Safety pharmacology studies are designed to identify potential adverse effects on vital physiological functions. These are typically conducted in compliance with ICH S7A and S7B guidelines.[7]

Cardiovascular Safety

Given the sympathomimetic nature of metanephrine, a thorough cardiovascular assessment is critical.

Experimental Protocol: In Vivo Cardiovascular Telemetry

Objective: To assess the effects of this compound on blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, freely moving animals.[8][9]

Methodology:

-

Animal Model: Use a non-rodent species such as the beagle dog or cynomolgus monkey, surgically implanted with telemetry devices.[9]

-

Acclimation: Allow animals to recover from surgery and acclimate to the study environment.

-

Dosing: Administer single, ascending doses of this compound.

-

Data Collection: Continuously record cardiovascular parameters (blood pressure, heart rate, ECG) before and after dosing.

-

Data Analysis: Analyze data for changes in hemodynamic and ECG intervals (e.g., PR, QRS, QT). A key focus is on the potential for QT interval prolongation, a risk factor for torsades de pointes.[9]

Experimental Protocol: hERG Patch Clamp Assay

Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a primary cause of drug-induced QT prolongation.[10][11]

Methodology:

-

Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the hERG channel.

-

Patch Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.

-

Compound Application: Apply increasing concentrations of this compound to the cells.

-

Data Analysis: Determine the IC₅₀ for hERG channel inhibition. This should follow established protocols, such as those recommended by the FDA.[12][13][14]

Central Nervous System (CNS) Safety

Experimental Protocol: Modified Irwin Test

Objective: To screen for potential effects of this compound on behavior, autonomic function, and neurological status in rodents.[15]

Methodology:

-

Animal Model: Use mice or rats.

-

Dosing: Administer a range of doses of this compound.

-

Observation: Conduct a systematic observation of the animals at specified time points, scoring a wide range of parameters including alertness, gait, reflexes, and autonomic signs (e.g., salivation, piloerection).

-

Data Analysis: Compare the scores of treated animals to vehicle-treated controls to identify any dose-dependent effects.

Respiratory Safety

Experimental Protocol: Whole-Body Plethysmography

Objective: To assess the effects of this compound on respiratory function in conscious, unrestrained rodents.[15]

Methodology:

-

Animal Model: Use rats or mice.

-

Plethysmography Chamber: Place animals in whole-body plethysmography chambers.

-

Dosing: Administer this compound.

-

Data Collection: Measure respiratory parameters such as respiratory rate, tidal volume, and minute volume.

-

Data Analysis: Analyze for any significant changes from baseline and compared to a vehicle control group.

Experimental Workflow for Preclinical Profiling

The following diagram outlines the logical flow of the preclinical profiling process.

Caption: Logical workflow for preclinical profiling.

Conclusion

The comprehensive pharmacological profiling of this compound requires a systematic and multi-faceted approach. By integrating in vitro, ex vivo, and in vivo models, researchers can build a detailed understanding of its mechanism of action, pharmacokinetic properties, and potential safety liabilities. The data generated from these studies are essential for a robust risk-benefit assessment and for guiding the future development of compounds with similar pharmacological profiles. Adherence to established protocols and regulatory guidelines is paramount to ensure the quality and integrity of the data.

References

- Technology and evaluation best practices for in vivo cardiovascular safety pharmacology studies. PubMed.

- DL-Metanephrine hydrochloride | CAS 881-95-8. Chemical-Suppliers.

- Cardiovascular Safety Pharmacology: Best Practice Considerations for the In Vivo QTc Core Assay. Scientific insights.

- Metanephrines. My Endo Consult.

- This compound | C10H16ClNO3 | CID 102502. PubChem.

- Cardiovascular Diseases Models. WuXi Biology.

- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.

- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.

- Metanephrines in plasma. Unknown Source.

- 121806: Metanephrines, Fraction

- Metanephrine. Wikipedia.

- Metanephrines - 24 hr urine.

- Regional release and removal of catecholamines and extraneuronal metabolism to metanephrines. PubMed.